7-Octene-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oct-7-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGHWJFURBQKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006437 | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85866-02-0 | |

| Record name | 7-Octene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 7-Octene-1,2-diol

An In-Depth Technical Guide to 7-Octene-1,2-diol: Properties, Synthesis, and Reactivity

Introduction

This compound is a bifunctional organic molecule featuring a vicinal diol (a glycol) on one end of an eight-carbon chain and a terminal alkene on the other. This unique structure makes it a valuable intermediate and building block in organic synthesis. The presence of two distinct and reactive functional groups allows for selective transformations, providing a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical scaffolds and specialty polymers. This guide offers a comprehensive overview of its core physical and chemical properties, common synthetic routes, characteristic reactivity, and established experimental protocols, tailored for researchers in chemistry and drug development.

Molecular Profile and Physical Properties

The fundamental properties of this compound are dictated by its C8 backbone, the hydrophilic diol, and the nonpolar alkene terminus. These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 85866-02-0 | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | [1][3] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| Density | 0.941 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.4625 | [1] |

| SMILES String | OCC(O)CCCCC=C | [1][3] |

| InChI Key | UXGHWJFURBQKCJ-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Manufacturing

The primary route to this compound is through the dihydroxylation of the terminal double bond of 1,7-octadiene. However, a more common and direct laboratory synthesis involves the dihydroxylation of 1-octene. The stereochemistry of the diol (syn or anti) is controlled by the choice of reagents.

Syn-Dihydroxylation

The formation of a cis or syn-diol is reliably achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions.[4] Due to the high cost and extreme toxicity of OsO₄, catalytic methods are vastly preferred.[5][6] The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ regenerated by a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a highly effective and widely used protocol.[6]

The reaction proceeds through a cyclic osmate ester intermediate formed by the syn-addition of OsO₄ to the alkene.[7] This intermediate is then hydrolyzed to yield the cis-diol.[6]

Spectroscopic Profile

Structural elucidation of this compound relies on a combination of NMR, IR, and mass spectrometry.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption in the ~3200-3500 cm⁻¹ region, indicative of the O-H stretching from the hydrogen-bonded diol.[8] Other key peaks include C-H stretches just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene. A medium-intensity C=C stretch will appear around 1640 cm⁻¹.[9]

-

¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the terminal alkene: a multiplet between 5.7-5.9 ppm (the internal vinyl proton) and two multiplets between 4.9-5.1 ppm (the terminal vinyl protons). The protons on the carbons bearing the hydroxyl groups (-CH(OH)CH₂OH) will appear as multiplets in the 3.4-3.8 ppm range. The two hydroxyl protons will typically appear as broad singlets, and the aliphatic chain protons will resonate as a series of multiplets between 1.2-2.1 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals. The alkene carbons will be found downfield at ~139 ppm (-CH=) and ~114 ppm (=CH₂). The carbons attached to the hydroxyl groups will resonate in the ~65-75 ppm region. The remaining four sp³ hybridized carbons of the alkyl chain will appear in the upfield region of ~25-35 ppm.

-

Mass Spectrometry (MS) : In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 144 may be weak or absent.[8] The spectrum will be dominated by fragmentation patterns, including the loss of water (m/z = 126) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Chemical Reactivity and Derivatization

This compound possesses two key reactive sites: the vicinal diol and the terminal alkene. This allows for a wide range of chemical transformations.

Reactions of the Vicinal Diol

-

Oxidative Cleavage : This is a characteristic reaction of vicinal diols. Treatment with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) results in the cleavage of the carbon-carbon bond between the hydroxyl groups.[10][11] This reaction is highly specific and can be used as a chemical test for the presence of a 1,2-diol. For this compound, this cleavage would yield 6-heptenal and formaldehyde.[12]

-

Acetal Formation (Protection) : The diol can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered cyclic acetal (a 1,3-dioxolane derivative). This is a common strategy to protect the diol functionality while performing reactions on the alkene.[4]

-

Pinacol Rearrangement : Under strong acidic conditions, vicinal diols can undergo a dehydration and rearrangement reaction to form a ketone, known as the pinacol rearrangement.[4]

-

Selective Oxidation : The diol can be selectively oxidized to an α-hydroxy ketone using specific reagents like NaBrO₃/NaHSO₃, avoiding overoxidation or C-C bond cleavage.[13]

Reactions of the Terminal Alkene

The terminal double bond can undergo all typical alkene reactions, such as:

-

Hydroboration-Oxidation : To produce the corresponding terminal alcohol, resulting in octane-1,2,8-triol.

-

Epoxidation : Using peroxy acids like m-CPBA to form an epoxide.[7]

-

Ozonolysis : Cleavage of the double bond to yield an aldehyde.[6]

-

Hydrogenation : Reduction of the double bond to an alkane.

Potential Applications in Organic Synthesis and Drug Discovery

While not a final drug product itself, this compound serves as a versatile starting material. Its bifunctionality is its greatest asset. The diol can be used to introduce chirality or act as a handle for attachment to solid supports, while the alkene provides a site for chain extension or the introduction of other functional groups through various addition reactions. In drug discovery, such building blocks are valuable for creating libraries of compounds for screening, where the carbon backbone acts as a scaffold that can be functionalized in diverse ways.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Dihydroxylation of 1-Octene

-

Objective : To synthesize this compound from 1-octene via an OsO₄-catalyzed reaction.

-

Methodology :

-

In a round-bottom flask, dissolve 1-octene (1 equivalent) in a 10:1 mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.

-

Cool the mixture in an ice bath to 0 °C.

-

Causality : The use of a catalytic amount of OsO₄ with the co-oxidant NMO is critical for both safety and cost-effectiveness. NMO re-oxidizes the Os(VI) species back to Os(VIII), allowing the catalytic cycle to continue.[6]

-

Carefully add a solution of osmium tetroxide (0.002-0.005 equivalents, e.g., as a 2.5% solution in t-butanol) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

-

Protocol 2: Analytical Oxidative Cleavage

-

Objective : To confirm the presence of the vicinal diol structure through oxidative cleavage.

-

Methodology :

-

Dissolve a small sample (~50 mg) of the purified product from Protocol 1 in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

-

Add an aqueous solution of periodic acid (HIO₄) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction for 1 hour. The reaction is typically rapid.

-

Self-Validation : The consumption of the starting material and the appearance of two new, more polar spots on a TLC plate (corresponding to the aldehyde products) validates the presence of the vicinal diol.

-

The resulting aldehydes (6-heptenal and formaldehyde) can be further characterized or derivatized (e.g., to 2,4-dinitrophenylhydrazones) for confirmation.

-

Safety, Handling, and Storage

-

Hazards : this compound is classified as a combustible liquid.[14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[1] Handle in a well-ventilated area or a chemical fume hood.[14]

-

Handling : Avoid contact with skin and eyes.[15] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[14][16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is classified under Storage Class 10 for combustible liquids.[1]

References

-

Oxidation of Alkenes to Vicinal Diols (2022). Chemistry LibreTexts. [Link]

-

Oxidation of alkenes (n.d.). Lumen Learning, Organic Chemistry II. [Link]

-

Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation (2018). National Institutes of Health (NIH). [Link]

-

Dihydroxylation (n.d.). Wikipedia. [Link]

-

Oxidation Reactions of Alkenes (2021). Chemistry LibreTexts. [Link]

-

Diols: Nomenclature, Preparation, and Reactions (n.d.). Chemistry Steps. [Link]

-

A reaction characteristic of vicinal diols is their oxidative cleavage on treatment with periodic (2020). Doubtnut. [Link]

-

Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent (2005). ResearchGate. [Link]

-

Cleavage of Diols (2020). Chemistry LibreTexts. [Link]

-

This compound (n.d.). PubChem, National Institutes of Health (NIH). [Link]

-

This compound Spectra (n.d.). SpectraBase. [Link]

-

This compound (n.d.). Stenutz. [Link]

-

Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 (2011). Master Organic Chemistry. [Link]

-

SAFETY DATA SHEET (n.d.). Technico-Flor. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry (n.d.). Chemistry Steps. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy (2020). ChemComplete via YouTube. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry (n.d.). University of Wisconsin-Madison. [Link]

Sources

- 1. 7-辛烯-1,2-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 16. fishersci.com [fishersci.com]

A Spectroscopic Guide to 7-Octene-1,2-diol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

In the landscape of chemical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 7-Octene-1,2-diol, a vicinal diol with an unsaturated alkyl chain. Such a bifunctional molecule presents an interesting case for spectroscopic elucidation, with characteristic signals arising from its hydroxyl groups, the carbon-carbon double bond, and the aliphatic backbone. For researchers engaged in synthetic chemistry, materials science, or drug discovery, a comprehensive grasp of the spectroscopic signatures of molecules like this compound is fundamental for reaction monitoring, quality control, and understanding structure-activity relationships.

This document moves beyond a mere cataloging of spectral data. It delves into the causality behind the observed signals, offering insights into how experimental choices can influence the resulting spectra. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will construct a holistic and validated structural profile of this compound.

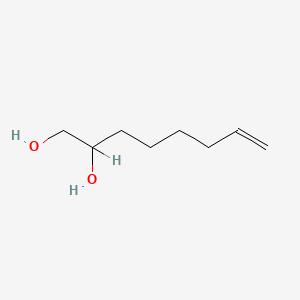

Molecular Structure and Spectroscopic Correlation: A Visual Overview

To provide a clear framework for the subsequent data analysis, the chemical structure of this compound is presented below, with key proton and carbon environments numbered for unambiguous assignment in the NMR spectra.

Caption: Molecular structure of this compound with key atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The chemical shift of a proton is highly dependent on its local electronic environment. In this compound, we can expect distinct signals for the protons on the double bond, the carbons bearing hydroxyl groups, and the aliphatic chain.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is common for its good solubilizing properties and relatively clean spectral window. However, it's important to note that the chemical shifts of the hydroxyl protons can be highly variable in this solvent due to concentration and temperature effects on hydrogen bonding.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Data Summary (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 | ~4.90-5.05 | m | - | 2H |

| H7 | ~5.75-5.85 | m | - | 1H |

| H2 | ~3.65 | m | - | 1H |

| H1 | ~3.40 & ~3.60 | m | - | 2H |

| OH | variable (e.g., 1.5-3.5) | br s | - | 2H |

| H6 | ~2.05 | q | ~7.0 | 2H |

| H3, H4, H5 | ~1.30-1.50 | m | - | 6H |

Interpretation and Causality:

-

Olefinic Protons (H7, H8): The protons on the double bond are the most deshielded of the C-H protons due to the anisotropic effect of the π-system, appearing in the range of 4.90-5.85 ppm. The terminal =CH₂ protons (H8) will likely appear as a multiplet due to both geminal and vicinal coupling. The =CH- proton (H7) will also be a multiplet, coupled to the H8 and H6 protons.

-

Carbinol Protons (H1, H2): The protons on the carbons bearing the hydroxyl groups (C1 and C2) are deshielded by the electronegative oxygen atoms, with expected chemical shifts around 3.40-3.65 ppm. The diastereotopic protons on C1 will likely show distinct signals and complex splitting patterns.

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature.[1] They often appear as a broad singlet and their integration can be used to confirm the presence of two hydroxyl groups. A "D₂O shake" experiment can be performed to confirm their assignment; upon addition of D₂O, the -OH protons will exchange with deuterium and their signal will disappear from the spectrum.

-

Aliphatic Protons (H3-H6): The methylene protons of the aliphatic chain will appear in the upfield region of the spectrum (~1.30-2.05 ppm). The protons on C6, being allylic, will be slightly more deshielded than the other methylene groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and instrumentation are similar to that for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

¹³C NMR Data Summary (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C7 | ~139 |

| C8 | ~114 |

| C2 | ~74 |

| C1 | ~67 |

| C6 | ~34 |

| C3, C4, C5 | ~25-30 |

Interpretation and Causality:

-

Olefinic Carbons (C7, C8): The sp² hybridized carbons of the double bond appear in the downfield region of the spectrum, typically between 110-140 ppm.

-

Carbinol Carbons (C1, C2): The carbons directly attached to the electronegative oxygen atoms are deshielded and appear in the 60-80 ppm range.

-

Aliphatic Carbons (C3-C6): The sp³ hybridized carbons of the alkyl chain are found in the upfield region of the spectrum (25-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for easier sample handling.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

IR Data Summary (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3350 (broad) | O-H stretch | Hydroxyl (-OH) | Strong |

| ~3080 | =C-H stretch | Alkene | Medium |

| ~2930, ~2860 | C-H stretch | Alkane | Strong |

| ~1640 | C=C stretch | Alkene | Medium |

| ~1465 | C-H bend | Alkane | Medium |

| ~1050 | C-O stretch | Alcohol | Strong |

| ~990, ~910 | =C-H bend (out-of-plane) | Alkene | Strong |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of this compound will be a broad, strong absorption band around 3350 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl groups. The broadness of this peak is a direct consequence of the varying degrees of hydrogen bonding present in the sample.

-

C-H Stretches: The C-H stretching vibrations of the sp² hybridized carbons of the alkene appear at a slightly higher frequency (~3080 cm⁻¹) than those of the sp³ hybridized carbons of the alkyl chain (~2930 and 2860 cm⁻¹).

-

C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium intensity peak around 1640 cm⁻¹.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary and secondary alcohol groups.

-

Alkene Bending Vibrations: The out-of-plane bending vibrations of the terminal alkene protons give rise to two strong bands around 990 and 910 cm⁻¹, which are diagnostic for a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectrometry Data Summary (Predicted)

| m/z | Proposed Fragment | Comments |

| 144 | [M]⁺ | Molecular ion (may be weak or absent) |

| 126 | [M - H₂O]⁺ | Loss of water |

| 113 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 85 | [M - C₄H₉]⁺ | Cleavage of the alkyl chain |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak at m/z 144 corresponds to the molecular weight of this compound (C₈H₁₆O₂). In EI-MS of alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.[2][3]

-

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at m/z 126 ([M-18]⁺).[3]

-

Alpha-Cleavage: The bond between C1 and C2 or C2 and C3 can break, a process known as alpha-cleavage. Cleavage between C2 and C3 would lead to the loss of a pentenyl radical, resulting in a fragment at m/z 75. Cleavage between C1 and C2 is also possible. The most significant alpha-cleavage is often the loss of the largest alkyl group from the carbon bearing an oxygen.

-

Alkyl Fragmentation: Fragmentation of the alkyl chain can lead to various smaller carbocation fragments.

The fragmentation pattern can be visualized as follows:

Caption: Proposed fragmentation pathways for this compound in mass spectrometry.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating methodology for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps out the carbon and proton framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these spectroscopic techniques is an indispensable tool for navigating the complexities of molecular structure and reactivity.

References

-

Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

Sources

A Technical Guide to the Chirality and Enantiomers of 7-Octene-1,2-diol: Synthesis, Separation, and Analysis

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is not merely a structural curiosity but a pivotal factor governing a drug's efficacy, safety, and metabolic profile.[1][2][3] Biological systems, composed of chiral entities like enzymes and receptors, interact stereoselectively with drug molecules.[2] Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties.[3] One enantiomer may be the active therapeutic agent (the eutomer), while its mirror image (the distomer) could be inactive, less active, or even responsible for adverse effects, as exemplified by the tragic case of thalidomide.[2][3]

This understanding has propelled a paradigm shift towards the development of single-enantiomer drugs, demanding robust and precise methods for their synthesis, separation, and analysis.[2] 7-Octene-1,2-diol, a versatile bifunctional molecule, serves as an exemplary chiral building block. Its vicinal diol and terminal alkene functionalities make it a valuable synthon for constructing more complex chiral molecules, including pharmaceuticals and natural products. This guide provides an in-depth technical exploration of the stereochemistry of this compound, focusing on the state-of-the-art methodologies for its enantioselective synthesis and the subsequent separation and analysis of its enantiomers.

The Stereochemistry of this compound

This compound possesses a single stereogenic center at the C2 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), a hex-5-enyl group (-(CH₂)₄CH=CH₂), and a hydrogen atom (-H). Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-7-octene-1,2-diol and (S)-7-octene-1,2-diol.

Assigning the absolute configuration (R/S) using the Cahn-Ingold-Prelog (CIP) priority rules involves ranking these substituents. The priority is as follows:

-

-OH (highest atomic number)

-

-CH₂OH

-

-(CH₂)₄CH=CH₂

-

-H (lowest priority)

For the (S)-enantiomer, with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (1→2→3) proceeds in a counter-clockwise direction. For the (R)-enantiomer, this sequence is clockwise. Understanding this fundamental stereochemistry is the basis for designing enantioselective syntheses and developing chiral separation methods.

Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation

While racemic this compound can be synthesized from its precursor, 1,7-octadiene, using standard dihydroxylation methods like the Upjohn reaction (catalytic OsO₄ with NMO as the co-oxidant), achieving high enantioselectivity requires a chiral catalyst system.[4] The Sharpless Asymmetric Dihydroxylation (SAD) is the preeminent method for converting prochiral alkenes into chiral vicinal diols with high yields and excellent enantioselectivity.[5][6]

Causality of the Method: Mechanism and Reagent Choice

The SAD reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, which creates a chiral environment around the active catalytic center.[5] The choice of ligand dictates which face of the alkene is preferentially osmylated, thereby determining the stereochemical outcome.[5]

-

Chiral Ligands: The most common ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (DHQD), such as (DHQ)₂-PHAL and (DHQD)₂-PHAL.[5][7] These ligands coordinate to the osmium center, forming a chiral complex that accelerates the reaction and induces asymmetry.[7]

-

Co-oxidant: Since the OsO₄ catalyst is expensive and highly toxic, it is used in catalytic amounts and regenerated in situ by a stoichiometric co-oxidant.[5] Potassium ferricyanide (K₃[Fe(CN)₆]) is commonly used for this purpose in a biphasic t-BuOH/H₂O system.[5]

-

AD-mix Formulations: For convenience, these reagents are commercially available as pre-formulated mixtures known as "AD-mix".[5]

-

AD-mix-α contains the (DHQ)₂-PHAL ligand and generally provides diols with an (R) configuration for most alkene substitution patterns.

-

AD-mix-β contains the (DHQD)₂-PHAL ligand and generally provides diols with an (S) configuration.[7]

-

The catalytic cycle begins with the formation of the chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[5] Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the active catalyst and complete the cycle.[5]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Performance Comparison of Dihydroxylation Methods

The choice of synthetic method has a profound impact on the stereochemical purity of the final product. The SAD method provides high enantioselectivity, which is crucial for pharmaceutical applications, whereas standard methods yield a racemic mixture.

| Parameter | Sharpless Asymmetric Dihydroxylation | Upjohn Dihydroxylation (Racemic) |

| Typical Yield | 70-95% | 50-80% |

| Enantioselectivity (ee) | >90% | Racemic (0% ee) |

| Key Reagents | OsO₄ (cat.), Chiral Ligand, Co-oxidant | OsO₄ (cat.), Co-oxidant (NMO) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Primary Advantage | High enantioselectivity, high yields | Simpler reagent system, cost-effective |

| Primary Disadvantage | Higher cost of chiral ligands | Produces a 50:50 mix of enantiomers |

| (Data extrapolated from typical applications of these reactions)[4] |

Experimental Protocol: Synthesis of (S)-7-Octene-1,2-diol

This protocol is a representative procedure for the synthesis of a single enantiomer. The synthesis of the (R)-enantiomer would be identical, substituting AD-mix-β with AD-mix-α.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of AD-mix-β (14 g, ~1.4 g/mmol of alkene) in tert-butanol (50 mL) and water (50 mL).

-

Cooling: Stir the mixture at room temperature until both phases are clear, then cool the flask in an ice bath to 0 °C.

-

Additive (Optional but Recommended): Add methanesulfonamide (CH₃SO₂NH₂, ~1 equivalent). This additive can accelerate the hydrolysis of the osmate ester and improve turnover rates, especially for non-terminal alkenes.[7]

-

Substrate Addition: Add 1,7-octadiene (1.10 g, 10 mmol) to the vigorously stirred mixture.

-

Reaction Monitoring: Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 6-24 hours.

-

Quenching: Quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-7-octene-1,2-diol.

Enantiomeric Resolution via Chiral HPLC

When a racemic mixture is synthesized or when assessing the success of an asymmetric synthesis, an effective method for separating and quantifying the enantiomers is essential. Enantiomers possess identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation by standard chromatography impossible.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[9][10]

Principle of Chiral HPLC

The separation is achieved by introducing a chiral component into the chromatographic system, creating a transient diastereomeric interaction between the enantiomers and the chiral selector. This results in different retention times for the two enantiomers.[10] The most common approach is the use of a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the silica support.[10][11]

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely used.[12] The separation mechanism on these phases is complex, involving hydrogen bonding, π-π interactions, and inclusion into chiral cavities within the polysaccharide structure, leading to differential binding energies for the two enantiomers.[12]

Caption: General workflow for developing a chiral HPLC separation method.

Protocol: Development of a Chiral HPLC Separation Method

This protocol outlines a systematic approach to developing a robust method for separating the enantiomers of this compound.

-

Column Selection:

-

Begin with polysaccharide-based CSPs due to their broad applicability. Select at least two columns with different chiral selectors, for example, one cellulose-based (e.g., Chiralcel OD) and one amylose-based (e.g., Chiralpak AD).

-

-

Mobile Phase Screening:

-

Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., isopropanol).

-

Normal Phase (NP): Screen a primary mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). This is often a good starting point for diols.

-

Polar Organic Mode: Screen a mobile phase of Acetonitrile (ACN)/Methanol (MeOH) (e.g., 90:10 v/v).

-

Reversed Phase (RP): Screen a mobile phase of ACN/Water (e.g., 50:50 v/v).

-

-

Initial Analysis:

-

Inject the racemic standard onto each column/mobile phase combination. Set the flow rate to 1.0 mL/min and use a UV detector (diol may have poor chromophore, so a Refractive Index detector or derivatization might be necessary).

-

-

Evaluation and Optimization:

-

Identify the condition that provides baseline separation or the best "hit".

-

If separation is observed, optimize the resolution (Rs) by systematically adjusting the mobile phase composition (e.g., varying the percentage of the polar modifier like IPA in NP).

-

Further optimization can be achieved by adjusting the flow rate and column temperature.

-

-

Method Validation:

-

Once a robust separation (Rs > 1.5) is achieved, validate the method for its intended purpose (e.g., determining enantiomeric excess) by assessing linearity, precision, and accuracy.

-

Analysis and Characterization of Enantiomers

After synthesis and separation, the final product must be analyzed to confirm its identity and, crucially, its enantiomeric purity.

Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral sample. It is determined using the validated chiral HPLC method developed in the previous section. The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

A successful asymmetric synthesis should yield a product with a high % ee (>95%).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. The measured rotation is reported as the specific rotation [α]D. While a non-zero value confirms the presence of an excess of one enantiomer, it is not as accurate as chromatographic methods for determining the precise enantiomeric ratio.

Summary of Analytical Techniques

| Technique | Purpose | Key Information Provided |

| Chiral HPLC/GC | Separation and Quantification | Retention times of each enantiomer, Peak Area for % ee calculation. |

| Polarimetry | Confirmation of Optical Activity | Specific rotation [α]D (e.g., (+) or (-)), confirms bulk enantiomeric excess. |

| NMR Spectroscopy | Structural Confirmation | Confirms the chemical structure of this compound. |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the mass-to-charge ratio, confirming the molecular weight (144.21 g/mol ).[13] |

Conclusion

This compound is a valuable chiral intermediate whose utility in pharmaceutical and fine chemical synthesis is unlocked through the precise control of its stereochemistry. The Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective route to either the (R) or (S) enantiomer from a simple achiral precursor. Complementing this synthetic power, chiral HPLC offers a robust and accurate platform for the analytical separation and quantification of these enantiomers, enabling the critical determination of enantiomeric purity. The integrated application of these advanced synthetic and analytical protocols provides researchers and drug development professionals with the essential tools to harness the full potential of chiral molecules like this compound, paving the way for the creation of safer and more effective pharmaceuticals.

References

- Benchchem. Navigating the Synthesis of 1,7-Octadiene-3,6-diol: A Comparative Guide to Dihydroxylation Protocols.

- MedChemComm. Chiral 1,1-diaryl compounds as important pharmacophores. RSC Publishing.

- Wikipedia. Sharpless asymmetric dihydroxylation.

- ResearchGate. Chiral 1,1-diaryl compounds as important pharmacophores | Request PDF.

- YouTube. ASYMMETRIC DIHYDROXYLATION - OsO4 Reagent.

- Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceuticals.

- ACS GCI Pharmaceutical Roundtable. CHEM21 Case Study: Asymmetric Dihydroxylation.

- Alfa Chemistry. Sharpless Asymmetric Dihydroxylation.

- LCGC. HPLC Solutions #66: Enantiomer Separations.

- MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.

- Sigma-Aldrich. This compound 97 85866-02-0.

- MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

- Phenomenex. Chiral HPLC Separations.

-

MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]

- Asian Journal of Pharmaceutical Research. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.

- Guidechem. What is the synthesis method of 1,2-Octanediol and its applications?.

- ResearchGate. Are the enantiomers of the drug compounds separated in the final product? How is this separation done?.

- International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review.

- Chemistry Stack Exchange. How to separate a racemic mixture of 1,2-diols.

- Sigma-Aldrich. Basics of chiral HPLC.

-

MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

- PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.

- Sigma-Aldrich. 7-octene 1,2-diol sigma aldrich.

- Scientific Laboratory Supplies (Ireland) Ltd. This compound, 97%.

- Stenutz. This compound.

- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.

Sources

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. youtube.com [youtube.com]

- 8. Enantiomer Separations | Separation Science [sepscience.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Potential of 7-Octene-1,2-diol: A Chiral Building Block for Complex Molecule Synthesis

Abstract

7-Octene-1,2-diol, a bifunctional molecule featuring a terminal alkene and a vicinal diol, represents a versatile and highly valuable chiral building block in modern organic synthesis. Its strategic placement of functional groups allows for a diverse array of chemical transformations, making it an ideal starting material for the synthesis of complex natural products, pharmaceuticals, and novel chiral ligands. This technical guide explores the synthesis of enantiomerically enriched this compound via Sharpless asymmetric dihydroxylation and delves into its potential applications, with a focus on the construction of key heterocyclic scaffolds such as tetrahydrofurans and morpholines. Through detailed mechanistic insights, field-proven examples with analogous structures, and step-by-step experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic utility of this remarkable molecule.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Chiral building blocks, molecules with predefined stereochemistry, are instrumental in this endeavor, as they significantly simplify synthetic routes and enable the synthesis of enantiomerically pure target molecules.[1][2] this compound emerges as a particularly attractive chiral synthon due to the orthogonal reactivity of its two key functional groups: a terminal olefin and a 1,2-diol.

The vicinal diol moiety can be readily transformed into a variety of other functional groups, including epoxides, aldehydes, and carboxylic acids, or it can serve as a handle for the formation of cyclic ethers and acetals.[3] The terminal alkene, on the other hand, provides a site for a wide range of carbon-carbon bond-forming reactions, such as cross-metathesis, Heck coupling, and hydroboration-oxidation, allowing for the elongation and diversification of the carbon skeleton. The synergy between these two functionalities within a single, readily accessible chiral molecule is the cornerstone of its synthetic potential.

Enantioselective Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

The cornerstone for utilizing this compound as a chiral building block is its preparation in high enantiomeric purity. The Sharpless asymmetric dihydroxylation (AD) of the corresponding terminal diene, 1,7-octadiene, stands as the most reliable and widely adopted method to achieve this.[1][3][4][5] This Nobel Prize-winning reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to direct the dihydroxylation to a specific face of the alkene, thereby yielding a vicinal diol with high enantioselectivity.[3]

The choice of the chiral ligand, typically (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the absolute stereochemistry of the resulting diol.[3][4] For a terminal alkene like 1,7-octadiene, AD-mix-β will stereoselectively yield (R)-7-octene-1,2-diol, while AD-mix-α will produce the (S)-enantiomer.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,7-Octadiene

Materials:

-

1,7-Octadiene

-

AD-mix-β (or AD-mix-α for the (S)-enantiomer)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.

-

To this solvent mixture, add the AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent). Stir the mixture at room temperature until two clear phases are observed.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 1,7-octadiene (1 equivalent) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix).

-

Warm the mixture to room temperature and stir for an additional hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Potential Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound lies in its ability to be transformed into more complex and biologically relevant molecules. Its bifunctional nature makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in natural products and pharmaceuticals.

Synthesis of Chiral Tetrahydrofurans

Substituted tetrahydrofurans are prevalent structural motifs in a vast array of natural products, including polyether antibiotics and annonaceous acetogenins, which exhibit potent biological activities.[6][7] Chiral this compound can serve as a versatile starting material for the stereoselective synthesis of substituted tetrahydrofurans through intramolecular cyclization.

The general strategy involves the conversion of the terminal alkene to a functional group that can either be displaced by one of the hydroxyl groups or facilitate a cyclization reaction. One plausible approach is the intramolecular Williamson ether synthesis. This would involve the selective protection of one hydroxyl group, conversion of the other to a good leaving group (e.g., a tosylate or mesylate), and subsequent intramolecular nucleophilic attack by the protected hydroxyl group.

A more elegant and direct approach involves the intramolecular cyclization of the diol itself, often promoted by acid or metal catalysts.[8] For instance, the reaction of a 1,4- or 1,5-diol with a Lewis acid can facilitate the formation of a tetrahydrofuran ring.

Conceptual Workflow for Tetrahydrofuran Synthesis:

Caption: A conceptual workflow for the synthesis of chiral tetrahydrofurans from this compound.

A compelling illustration of this strategy is the synthesis of the insect pheromone (+)-exo-brevicomin. While not directly using this compound, the synthesis employs a structurally analogous C6 unsaturated vicinal diol, (3R,4R)-3,4-dihydroxy-1,5-hexadiene.[9] This diol undergoes an intramolecular cyclization to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core of brevicomin.[9][10] This example strongly suggests that this compound could be a valuable precursor for the synthesis of larger ring systems and other complex natural products containing the tetrahydrofuran motif.

Synthesis of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[5][7][9][11][12] The synthesis of enantiomerically pure substituted morpholines is therefore of significant interest. Chiral this compound can be envisioned as a precursor for the synthesis of chiral 2-substituted morpholines.

This transformation would likely involve a multi-step sequence, beginning with the oxidative cleavage of the terminal alkene to an aldehyde. Reductive amination of this aldehyde with a suitable amino alcohol, followed by an intramolecular cyclization, would yield the desired morpholine. The stereochemistry of the diol would control the stereocenter at the 2-position of the morpholine ring.

Proposed Synthetic Pathway to Chiral Morpholines:

Caption: A proposed synthetic pathway for the conversion of this compound to a chiral 2-substituted morpholine.

This compound as a Precursor to Chiral Ligands

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates.[13] Vicinal diols are common precursors for the synthesis of a variety of chiral ligands, including phosphines, amines, and N-heterocyclic carbenes. The C2-symmetric nature of many of these ligands is often derived from a chiral diol starting material.

This compound, with its predefined stereochemistry, can be readily converted into a C2-symmetric di-epoxide or a protected diol, which can then be further functionalized to introduce the desired ligating atoms. The long alkyl chain of this compound can also be exploited to tune the steric and electronic properties of the resulting ligand, potentially leading to improved selectivity and reactivity in catalytic reactions.

Conclusion

This compound is a chiral building block with immense, yet largely untapped, potential in organic synthesis. Its straightforward and highly stereoselective synthesis via the Sharpless asymmetric dihydroxylation makes it readily accessible in both enantiomeric forms. The orthogonal reactivity of its vicinal diol and terminal alkene functionalities opens up a plethora of synthetic possibilities, particularly in the construction of valuable heterocyclic scaffolds like tetrahydrofurans and morpholines, which are prevalent in natural products and pharmaceuticals. Furthermore, its potential as a precursor for novel chiral ligands highlights its versatility. This guide has aimed to provide a comprehensive overview of the synthetic utility of this compound, with the hope of inspiring further research and application of this promising chiral synthon in the pursuit of complex molecule synthesis.

References

-

Wolfe, J. P., Hay, M. B., & Hardin, A. R. (Year). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry. [Link]

-

Zhang, Z., & Schafer, L. L. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

-

Kamal, A., & Kumar, B. A. (2011). Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones. Chemistry. [Link]

-

Albanese, D., et al. (2005). A Mitsunobu Diol Cyclisation to Chiral Morpholines and Dioxanes. ResearchGate. [Link]

-

Crimmins, M. T., & Tabet, E. A. (2000). Desymmetrization by Ring-Closing Metathesis Leading to 6,8-Dioxabicyclo[3.2.1]octanes: A New Route for the Synthesis of (+)-exo- and endo-Brevicomin. Journal of the American Chemical Society. [Link]

-

Bauer, E. B., & Jones, A. C. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

-

Wolfe, J. P., et al. (Year). Development of Enantioselective Palladium-Catalyzed Alkene Carboalkoxylation Reactions for the Synthesis of Tetrahydrofurans. ResearchGate. [Link]

-

Stark, C. B. W. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Biosci Biotechnol Biochem. (2011). Protective group-free syntheses of (±)-frontalin, (±)-endo-brevicomin, (±)-exo-brevicomin, and (±)-3,4-dehydro-exo-brevicomin: racemic pheromones with a 6,8-dioxabicyclo[3.2.1]octane ring. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Medical and Clinical Chemistry. [Link]

-

Batool, M., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

-

Altundas, R., & Kurbanoglu, N. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [Link]

-

Piccialli, V., et al. (2016). Multigram Synthesis of Diastereomerically Pure Tetrahydrofuran-diols. ResearchGate. [Link]

-

The Pherobase. (2025). Synthesis of exo-brevicomin. The Pherobase. [Link]

-

Heravi, M. M. (2017). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. Zenodo. [Link]

-

Aggarwal, V. K., et al. (2000). Stereochemical control in the synthesis of tetrahydrofurans by cyclization of diols with[6][11]-phenylsulfanyl migration. University of Bristol Research Portal. [Link]

-

Britton, R. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. rroij.com [rroij.com]

- 6. scispace.com [scispace.com]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 10. Protective group-free syntheses of (±)-frontalin, (±)-endo-brevicomin, (±)-exo-brevicomin, and (±)-3,4-dehydro-exo-brevicomin: racemic pheromones with a 6,8-dioxabicyclo[3.2.1]octane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. summit.sfu.ca [summit.sfu.ca]

7-Octene-1,2-diol CAS number and safety information

An In-Depth Technical Guide to 7-Octene-1,2-diol: Properties, Synthesis, and Safety

For research scientists and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of this compound, a bifunctional organic molecule with potential applications in fine chemical synthesis. We will delve into its chemical and physical properties, plausible synthetic routes, and most critically, its safety and handling protocols.

Core Identification and Properties

This compound is an organic compound featuring a C8 aliphatic chain with two distinct functional groups: a vicinal diol (at positions 1 and 2) and a terminal alkene (at position 7). This unique structure makes it a valuable intermediate for synthesizing more complex molecules.

The key identification and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85866-02-0 | [1][2][3] |

| Molecular Formula | C₈H₁₆O₂ | [1][4] |

| Molecular Weight | 144.21 g/mol | [1][2][5] |

| Linear Formula | H₂C=CH(CH₂)₄CH(OH)CH₂OH | [2][5] |

| Appearance | Liquid | [2] |

| Density | 0.941 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4625 | [2] |

| InChI Key | UXGHWJFURBQKCJ-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through the selective dihydroxylation of the terminal double bond of a suitable precursor, such as 1,7-octadiene. While various methods exist for dihydroxylation, a common and effective approach involves the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide. This process, known as the Upjohn dihydroxylation, allows for the formation of the vicinal diol under relatively mild conditions.

Experimental Protocol: Catalytic Dihydroxylation of 1,7-Octadiene

This protocol describes a representative lab-scale synthesis. Note: Osmium tetroxide is highly toxic and volatile; it must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, add 1,7-octadiene to a solvent mixture of acetone and water (e.g., a 10:1 ratio).

-

Cool the mixture in an ice bath to 0 °C.

Step 2: Reagent Addition

-

Add N-methylmorpholine N-oxide (NMO) as the co-oxidant to the stirred solution.

-

Slowly add a catalytic amount of osmium tetroxide (e.g., as a 2.5% solution in tert-butanol). The reaction mixture will typically turn dark brown or black.

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

Step 4: Quenching and Workup

-

Once the reaction is complete, quench the process by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 1 hour to reduce the osmate esters.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

Step 5: Purification

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Reactions and Applications

The bifunctional nature of this compound opens avenues for various chemical transformations:

-

Reactions of the Diol: The 1,2-diol moiety can be protected (e.g., as an acetonide), esterified, or oxidized to form an α-hydroxy ketone or be cleaved to form aldehydes.

-

Reactions of the Alkene: The terminal double bond can undergo reactions such as hydrogenation, halogenation, epoxidation, hydroboration-oxidation, or polymerization.[6][7].

-

Combined Reactivity: Both functional groups can be utilized in tandem or sequentially to build complex molecular architectures, making it a potentially useful building block in the synthesis of natural products, pharmaceuticals, and specialty polymers.

Safety and Handling Information

Comprehensive safety practices are non-negotiable when handling any chemical reagent. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from closely related compounds like 1,2-octanediol provides essential guidance.[8][9].

Hazard Identification and Classification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

| Hazard Class | Classification | Notes | Source(s) |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [8][9][10][11] |

| Aquatic Hazard (Acute) | Category 3 | Harmful to aquatic life. | [10] |

| Flammability | Combustible Liquid | Storage Class 10 (Combustible liquids). | [2] |

| Water Hazard Class | WGK 3 | Severely hazardous to water. | [2] |

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:[10][12][13]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[8][10]

-

Skin Contact: Remove all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, call a physician.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12][13]. Ensure eyewash stations and safety showers are readily accessible.[8].

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[2][12].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2].

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[12].

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat and sources of ignition.[11][12].

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]. Keep away from incompatible materials such as strong oxidizing agents.[12].

-

Accidental Release: For spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12][14]. Prevent entry into drains and waterways.[10].

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically at an approved waste disposal plant.[10].

Safe Handling Workflow

Caption: General workflow for the safe handling of chemicals.

Conclusion

This compound, identified by CAS number 85866-02-0, is a versatile chemical intermediate due to its dual functionality. While it offers significant potential for synthetic applications, its handling requires strict adherence to safety protocols, particularly concerning its potential as a serious eye irritant and a combustible liquid. Researchers and drug development professionals must consult comprehensive safety data and employ appropriate protective measures to ensure safe and effective utilization in the laboratory.

References

-

Stenutz. This compound.

-

Sigma-Aldrich. This compound 97%.

-

ChemicalBook. This compound - Safety Data Sheet.

-

Scientific Laboratory Supplies (Ireland) Ltd. This compound, 97%.

-

ChemicalBook. 85866-02-0(this compound) Product Description.

-

PubChem. This compound.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET - 1,2-Octanediol.

-

Vigon International. Product Specification.

-

ChemPoint.com. SAFETY DATA SHEET - OPTIPHEN OD.

-

Fisher Scientific. SAFETY DATA SHEET - 1,2-Octanediol.

-

ChemScene. Safety Data Sheet.

-

Merck. 7-octene 1,2-diol sigma aldrich.

-

ChemSynthesis. 7-octene-1,5-diol.

-

Guidechem. What is the synthesis method of 1,2-Octanediol and its applications?

-

Sigma-Aldrich. This compound 97%.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Octane-1,2-diol.

-

The Good Scents Company. 1,2-octane diol caprylyl glycol.

-

ChemicalBook. 1,2-Octanediol synthesis.

-

Chemical Synthesis Database. 7-octene-2,4-diol.

-

PubMed. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans.

-

Qatar Chemical Company. 1-Hexene and 1-Octene.

Sources

- 1. This compound [stenutz.eu]

- 2. 7-辛烯-1,2-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C8H16O2 | CID 565266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-辛烯-1,2-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qchem.com.qa [qchem.com.qa]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chempoint.com [chempoint.com]

- 12. fishersci.com [fishersci.com]

- 13. testing.chemscene.com [testing.chemscene.com]

- 14. vigon.com [vigon.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of 7-Octene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic properties of 7-Octene-1,2-diol, a molecule of significant interest in chemical synthesis and potentially in drug development due to its bifunctional nature, possessing both a vicinal diol and a terminal alkene. Understanding the thermodynamics of this compound is crucial for process optimization, reaction modeling, and ensuring safety and stability. This document moves beyond a simple data sheet to explain the causality behind experimental choices and computational approaches, ensuring a robust and self-validating understanding of the presented data.

Introduction: The Significance of this compound

This compound is a valuable bifunctional organic molecule. The vicinal diol moiety offers a handle for a variety of chemical transformations, including esterification, etherification, and the formation of cyclic acetals, which are important in the synthesis of complex molecules and polymers. The terminal alkene group provides a site for reactions such as hydrogenation, epoxidation, and polymerization. In the context of drug development, diol functionalities are often associated with improved solubility and can be key pharmacophores, while the alkene provides a reactive center for further molecular elaboration or conjugation.

A thorough understanding of the thermodynamic properties of this compound is paramount for several reasons:

-

Process and Reaction Design: Knowledge of enthalpy of formation and Gibbs free energy of formation is essential for predicting the feasibility and energetics of chemical reactions involving this diol.

-

Safety and Handling: Properties such as flash point and boiling point are critical for safe storage and handling.

-

Purification and Separation: Vapor pressure data is vital for designing distillation and other purification processes.

-

Computational Modeling: A complete set of thermodynamic data serves as a benchmark for and input into computational models that can predict the behavior of more complex systems containing the this compound moiety.

Physicochemical and Safety Data

A summary of the known physicochemical properties and safety information for this compound is presented in Table 1. This data is foundational for any experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | - |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 0.941 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4625 | [1] |

| Boiling Point | 256.0 ± 28.0 °C (Predicted) | [2] |

| Flash Point | 118.4 °C | [3] |

| CAS Number | 85866-02-0 | [1] |

| Safety Precautions | Wear protective gloves and eye/face protection. | [4] |

| Hazard Statements | May cause skin irritation. | [4] |

| Environmental Hazards | Potentially harmful to aquatic life. | [5] |

Methodologies for Determining Thermodynamic Properties

The thermodynamic properties of a compound can be determined through both experimental measurements and computational predictions. Each approach has its strengths and provides a validation check for the other.

Experimental Determination

Conceptual Workflow for Experimental Determination

Caption: Experimental workflow for determining thermodynamic properties.

Detailed Protocols:

-

Standard Enthalpy of Formation (ΔHf°)

-

Methodology: Bomb Calorimetry. This technique measures the heat of combustion (ΔHc°) of a substance.[3][6][7][8] The standard enthalpy of formation can then be calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.

-

Protocol:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with excess pure oxygen to ensure complete combustion.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is meticulously measured to calculate the heat released during combustion.

-

Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products like nitric acid.

-

Using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of this compound is calculated.

-

-

-

Heat Capacity (Cp)

-

Methodology: Differential Scanning Calorimetry (DSC). DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[9][10][11][12][13]

-

Protocol:

-

A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.

-

The sample and reference pans are heated at a controlled rate.

-

The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

This difference in heat flow is directly proportional to the heat capacity of the sample.

-

The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

-

-

Computational Prediction

Due to the lack of extensive experimental data for this compound, computational methods provide a reliable means of estimating its thermodynamic properties.

Conceptual Workflow for Computational Prediction

Caption: Computational workflow using the Joback method.

-

Methodology: Joback Group Contribution Method. The Joback method is a well-established group contribution technique used to predict thermodynamic properties of organic compounds from their molecular structure alone.[14][15][16] It assumes that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[17][18]

-

Rationale: This method is particularly useful when experimental data is scarce. While it may not be as precise as high-level quantum mechanical calculations, it provides rapid and reasonably accurate estimates for a wide range of properties. The method involves breaking down the molecule into a set of predefined functional groups, each with an assigned contribution to the overall property.

-

Predicted Thermodynamic Properties of this compound

The following thermodynamic properties for this compound have been predicted using the Joback group contribution method.

| Thermodynamic Property | Predicted Value | Units |

| Standard Enthalpy of Formation (Ideal Gas, 298 K) | -465.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K) | -219.7 | kJ/mol |

| Heat Capacity (Ideal Gas, 298 K) | 245.8 | J/(mol·K) |

| Normal Boiling Point | 530.2 | K |

| Critical Temperature | 705.4 | K |

| Critical Pressure | 29.8 | bar |

| Critical Volume | 512.0 | cm³/mol |

| Enthalpy of Vaporization at Normal Boiling Point | 58.7 | kJ/mol |

Disclaimer: These values are predictions based on a group contribution method and should be used as estimates. Experimental validation is recommended for critical applications.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound, addressing both the known physicochemical data and predicted thermodynamic parameters. By detailing the experimental and computational methodologies, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of the energetic landscape of this versatile molecule. The presented data serves as a critical foundation for future research, enabling more efficient process design, safer handling, and informed development of novel chemical entities and pharmaceuticals.

References

-

Joback method - Wikipedia. [Link]

-

Welcome to the NIST WebBook. [Link]

-

The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link]

-

MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. [Link]

-